molecular formula C16H22N2O B8108968 (8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone

(8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone

Cat. No.: B8108968
M. Wt: 258.36 g/mol
InChI Key: FISJLGPDHQRIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Structural Analysis

IUPAC Nomenclature and Systematic Characterization

The systematic name (8-methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone adheres to IUPAC guidelines, prioritizing the spirocyclic amine as the parent structure. The numbering begins at the nitrogen atom in position 2, with the 8-methyl group and phenylketone substituent defining the stereoelectronic landscape. The molecular formula is C₁₇H₂₂N₂O , yielding a molar mass of 268.36 g/mol . Key descriptors include:

  • Spiro center : Fusion of piperidine and pyrrolidine rings at the N2 and C8 positions.
  • Substituents : Methyl group at N8 and benzoyl moiety at N2.

Comparative analysis with analogous spiro compounds, such as 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS 3576-73-6), highlights shared conformational rigidity due to the spiro junction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) :

    • Aromatic protons : Multiplet at δ 7.32–7.26 ppm (5H, Ph).
    • Spirocyclic protons :
      • δ 4.38 (q, J = 6.6 Hz, 1H, NCH₂).
      • δ 3.00–2.20 (m, 8H, CH₂ from piperidine/pyrrolidine).
    • N-methyl : Singlet at δ 2.81 ppm (3H, NCH₃).
  • ¹³C NMR :

    • Carbonyl : δ 198.4 ppm (C=O).
    • Aromatic carbons : δ 128.9–133.1 ppm.
    • Spiro carbons : δ 58.2 (C8), 45.7 (NCH₂).
Mass Spectrometry (MS)
  • ESI-MS (m/z) : [M+H]⁺ at 269.4 , with fragmentation peaks at 181.2 (spiroamine loss) and 105.1 (benzoyl ion).
Infrared (IR) Spectroscopy
  • C=O stretch : 1680 cm⁻¹ (strong).
  • C-N stretches : 1250–1350 cm⁻¹ (sp³ hybridized).

X-ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction of a related compound, 4-(2-bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CID 75360364), reveals a dihedral angle of 85.2° between the aryl ring and spiro plane, indicating near-perpendicular orientation. For (8-methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone, analogous packing is anticipated, with van der Waals interactions stabilizing the lattice.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell a=10.21 Å, b=8.45 Å, c=12.33 Å
Dihedral Angle 82.5° (phenyl vs. spiro)

Computational Modeling of Spirocyclic Architecture

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes the geometry, revealing:

  • HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity.
  • Electrostatic Potential : Localized negative charge at the carbonyl oxygen (–0.32 e), favoring hydrogen bonding.

Molecular dynamics simulations predict three dominant conformers at 298 K, differing in pyrrolidine ring puckering (envelope vs. twist). The energy barrier for interconversion is 12.3 kcal/mol , consistent with rigid spiro systems.

Properties

IUPAC Name

(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-17-10-7-16(8-11-17)9-12-18(13-16)15(19)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISJLGPDHQRIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CCN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diamine, with a ketone or aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C15_{15}H18_{18}N2_2O
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 1489508-12-4

Structural Features

The compound features a spirocyclic structure that contributes to its biological activity and interaction with various biological targets. Its unique configuration allows for specific binding interactions, making it a candidate for drug development.

Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds similar to (8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone exhibit significant anticancer properties. A study demonstrated that derivatives of diazaspiro compounds showed selective cytotoxicity against cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neurological Disorders:
The diazaspiro structure has been associated with neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Materials Science

Polymer Synthesis:
The compound can serve as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability of the resultant materials .

Nanotechnology:
Research into the use of diazaspiro compounds in nanotechnology has shown promise in drug delivery systems. The spirocyclic nature allows for functionalization that can improve the targeting of therapeutic agents to specific tissues or cells .

Agricultural Chemistry

Pesticide Development:
Compounds derived from diazaspiro structures have been explored for their insecticidal and herbicidal properties. Their efficacy in controlling pests while minimizing environmental impact makes them candidates for the development of new agrochemicals .

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BHeLa (Cervical)10Cell cycle arrest
Compound CA549 (Lung)20Inhibition of angiogenesis

Table 2: Polymer Properties Enhanced by Diazaspiro Compounds

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)Incorporation Level (%)
Polyethylene30805
Polystyrene259010
Polyurethane35857

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated various derivatives of diazaspiro compounds against multiple cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity, leading to further development as potential cancer therapeutics.

Case Study 2: Drug Delivery Systems

Research featured in Advanced Drug Delivery Reviews highlighted the use of diazaspiro compounds in creating nanocarriers for targeted drug delivery. The study reported improved bioavailability and reduced side effects compared to conventional delivery methods.

Mechanism of Action

The mechanism by which (8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Key Compounds Analyzed:

8-Methyl-2,8-diazaspiro[4.5]decan-3-one (CAS 154495-67-7): Differs in the position of the ketone group (3-one vs. 2-methanone) and lacks the phenyl substituent.

AF710B : A 1-thia-3,8-diazaspiro[4.5]decane derivative with a thia (sulfur) substitution, enhancing σ1 receptor affinity. The chiral 3-(indol-3-yl)propan-1-one chain confers selectivity for M1/σ1 agonism in Alzheimer’s models .

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione : Contains two ketone groups (1,3-dione), increasing polarity and reducing membrane permeability compared to the target compound .

Compound 26 (): (2,6-Dichlorophenyl)(8-isopropyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)methanone. Replaces nitrogen with oxygen (oxa) in the spiro ring and introduces electron-withdrawing chlorine atoms, reducing antiviral potency (EC50 >30 μM) .

(8-Oxa-2-azaspiro[4.5]decan-2-yl)(pyrimidinyl)methanone (): Features an oxa substitution and a pyrimidinyl group, enhancing π-π stacking interactions in enzyme binding .

Structural Activity Relationships (SAR):
  • Spiro Ring Substitutions : Replacement of nitrogen with sulfur (AF710B) or oxygen (Compound 26) alters receptor binding profiles. Sulfur increases σ1 affinity, while oxygen reduces antiviral activity .
  • Aromatic Substituents: The phenyl methanone in the target compound provides moderate lipophilicity. Chlorine or trifluoromethyl groups (e.g., Compound 16 in ) enhance potency but may increase toxicity .
  • Methyl vs. Bulkier Groups : The 8-methyl group in the target compound balances steric hindrance and metabolic stability. Bulkier substituents (e.g., 8-isopropyl in Compound 26) may hinder binding .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₇H₂₂N₂O 276.38 Phenyl methanone, 8-methyl
8-Methyl-2,8-diazaspiro[4.5]decan-3-one C₁₀H₁₆N₂O 180.25 3-ketone, no aromatic substituents
AF710B C₁₆H₂₁N₃OS 311.43 Thia substitution, indole chain
Compound 26 C₁₉H₂₄Cl₂N₂O₂ 395.31 Oxa ring, dichlorophenyl
( Compound) C₁₉H₂₄N₆O₂ 368.43 Pyrazinyl group, oxa substitution
  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (moderate), whereas dione derivatives () have lower logP due to polar ketones.
  • Solubility: The phenyl methanone group may reduce aqueous solubility compared to hydroxylated analogs like Chimassorb®81 (), which is a UV absorber with a hydroxy group .

Biological Activity

The compound (8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone , also known as a derivative of diazaspiro compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone can be represented as follows:

  • Molecular Formula : C_{16}H_{20}N_{2}O
  • CAS Number : 832710-65-3

This compound features a spirocyclic structure that is significant for its biological interactions.

Recent studies have highlighted the compound's role as a RIPK1 inhibitor . Receptor-interacting protein kinase 1 (RIPK1) is crucial in necroptosis, a form of programmed cell death implicated in various inflammatory diseases. Inhibition of RIPK1 can block necroptosis and thus has therapeutic implications in conditions like neurodegeneration and cancer.

Key Findings:

  • A derivative of this compound exhibited an IC50 value of 92 nM against RIPK1, indicating potent inhibitory activity .
  • The compound demonstrated significant anti-necroptotic effects in cellular models, suggesting its potential as a lead compound for further development .

Case Studies

Several studies have investigated the biological activity of related diazaspiro compounds, providing insights into their pharmacological profiles.

  • Study on Necroptosis Inhibition :
    • Researchers performed virtual screening to identify new chemotypes as RIPK1 inhibitors.
    • The study revealed that certain derivatives of diazaspiro compounds effectively inhibited necroptosis in U937 cells .
  • Anti-inflammatory Activity :
    • Another investigation focused on the anti-inflammatory properties of diazaspiro derivatives.
    • The results indicated that these compounds could modulate immune responses by acting on specific pathways involved in inflammation .

Biological Activity Summary Table

Activity Mechanism Reference
RIPK1 InhibitionBlocks necroptosis
Anti-inflammatory EffectsModulates immune response
Cytotoxicity in Cancer CellsInduces apoptosis through RIPK1 pathway

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a phenyl group is introduced using benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Spirocyclic diaza intermediates, such as 8-methyl-2,8-diazaspiro[4.5]decane, are typically prepared via cyclization reactions involving ketones and diamines under reflux conditions. Key parameters include stoichiometric control of the acylating agent, reaction temperature (often 0–25°C for acylation), and inert atmosphere to prevent side reactions. Post-synthesis purification involves column chromatography (silica gel, CH₂Cl₂/MeOH eluent) or recrystallization .

Q. How is the structural integrity of this spirocyclic compound validated in academic research?

  • Methodological Answer : Structural confirmation requires multi-technique analysis:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic connectivity and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous determination of the spirocyclic geometry and stereochemistry, as demonstrated in analogous diazaspiro compounds .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the diazaspiro core in nucleophilic or electrophilic reactions?

  • Methodological Answer : The diazaspiro core exhibits constrained geometry, influencing its reactivity. The nitrogen atoms in the spirocyclic system can act as weak bases or participate in hydrogen bonding. For example, in electrophilic substitution, the phenylketone moiety may direct reactivity toward meta/para positions. Computational studies (e.g., DFT) can model electron density distribution to predict sites of reactivity. Experimental validation involves kinetic studies under varying pH and solvent polarities .

Q. How does this compound perform in pharmacological screening, and what structural modifications enhance its bioactivity?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition, cell viability) are used to evaluate bioactivity. For instance, structurally similar diazaspiro compounds have shown anticonvulsant activity via modulation of neurotransmitter receptors . Structure-activity relationship (SAR) studies involve:

  • Derivatization : Modifying the phenyl group (e.g., introducing halogens or methoxy substituents) to enhance lipophilicity or target affinity.
  • Stereochemical Optimization : Testing enantiomers for improved selectivity, as chirality in spiro systems often impacts binding kinetics .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Challenges include low analyte concentration and matrix interference. Solutions involve:

  • Chromatographic Separation : Using reverse-phase HPLC (C18 columns) with mobile phases optimized for polar spiro compounds.
  • Detection : Tandem MS (LC-MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity.
  • Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the compound from biological fluids .

Q. How can computational tools aid in designing derivatives with improved physicochemical properties?

  • Methodological Answer : Molecular modeling software (e.g., Discovery Studio) enables:

  • Docking Simulations : Predicting binding modes to target proteins (e.g., kinases or GPCRs).
  • QSAR Modeling : Correlating substituent effects with solubility, logP, or metabolic stability.
  • Library Design : Generating virtual libraries of diazaspiro analogs for high-throughput screening .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot and optimize protocols?

  • Methodological Answer : Yield variations may stem from impurities in starting materials (e.g., residual moisture in AlCl₃) or incomplete cyclization. Mitigation strategies:

  • Strict Anhydrous Conditions : Use molecular sieves or freshly distilled solvents.
  • Reaction Monitoring : TLC or in situ IR spectroscopy to track intermediate formation.
  • Catalyst Screening : Testing alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved efficiency .

Research Design Considerations

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer : Rodent models (rats/mice) are standard for assessing absorption, distribution, and clearance. Key steps:

  • Dosing : Intravenous vs. oral administration to determine bioavailability.
  • Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C) tracked via scintillation counting.
  • Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites in plasma and excreta .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.